molecular formula C20H24N2O2S B5341829 2-[(3-cyclopentylpropanoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide

2-[(3-cyclopentylpropanoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide

Cat. No.: B5341829
M. Wt: 356.5 g/mol
InChI Key: FJNAYLSYDVOICP-UHFFFAOYSA-N
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Description

2-[(3-cyclopentylpropanoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a phenyl group, and a cyclopentylpropanoyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyclopentylpropanoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyclopentylpropanoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiophene rings under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

2-[(3-cyclopentylpropanoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of 2-[(3-cyclopentylpropanoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoic acid
  • Methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate

Uniqueness

2-[(3-cyclopentylpropanoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide is unique due to its specific structural features, such as the combination of a thiophene ring with a phenyl group and a cyclopentylpropanoyl moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(3-cyclopentylpropanoylamino)-5-methyl-4-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-13-17(15-9-3-2-4-10-15)18(19(21)24)20(25-13)22-16(23)12-11-14-7-5-6-8-14/h2-4,9-10,14H,5-8,11-12H2,1H3,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNAYLSYDVOICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)CCC2CCCC2)C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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